![molecular formula C12H9BrN4S B2713033 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-00-1](/img/structure/B2713033.png)
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to target various proteins such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to affect various pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to result in cell apoptosis and up-regulated expression of cleaved caspase-3/7 and parp in cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
Related triazolopyrimidines have been reported to produce different cellular responses in mammalian cells . These responses may be due to these compounds interacting with distinct binding sites within the cellular structure
Molecular Mechanism
Related triazolopyrimidines have been reported to inhibit CDK2, a key regulator of cell cycle progression . This suggests that 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine may also interact with key cellular proteins and enzymes to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and solvent, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial and anticancer properties
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyrimidine core but differs in the position and nature of substituents.
Uniqueness
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a bromophenyl and a methylsulfanyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKZUHZZSMNFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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